molecular formula C18H17N5O B606572 CDK8-IN-18 CAS No. 1879980-97-8

CDK8-IN-18

Katalognummer: B606572
CAS-Nummer: 1879980-97-8
Molekulargewicht: 319.37
InChI-Schlüssel: ZKGWDQMQMQRGLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CDK8-IN-18, also known as ZINC584617986, is a potent and selective inhibitor of CDK8, also modulating CDK19.

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

  • Colon Cancer
    • Mechanism : CDK8-IN-18 has been shown to exert a tumor-suppressive effect specifically on colon cancer metastases. It inhibits the expression of matrix metalloproteinase inhibitors, thereby affecting tumor growth in the liver without significantly impacting primary tumors located in other sites .
    • Case Study : A study demonstrated that inhibition of CDK8 led to reduced growth of colon cancer cells through downregulation of specific microRNAs that promote metastasis .
  • Leukemia
    • Mechanism : Research indicates that CDK8 plays a role in maintaining leukemia cell survival. Inhibition using compounds like this compound can enhance disease latency in models of B-cell acute lymphoblastic leukemia (B-ALL) .
    • Case Study : In vivo studies showed that loss of CDK8 significantly delayed the onset of leukemia, suggesting that targeting this kinase could be beneficial for treatment strategies .
  • Breast and Prostate Cancer
    • Mechanism : CDK8 is implicated in the regulation of genes associated with breast and prostate cancers. Inhibition with this compound can disrupt the signaling pathways that drive tumorigenesis in these cancers .
    • Case Study : High expression levels of CDK8 have been correlated with poor prognosis in breast cancer patients, indicating that targeting this kinase could improve treatment outcomes .

Comparative Efficacy

Cancer TypeMechanism of ActionKey FindingsReferences
Colon CancerInhibits metastasis through MMP regulationSite-specific suppression of liver metastases
LeukemiaEnhances disease latencyDelayed onset in mouse models
Breast CancerDisrupts oncogenic signalingCorrelation with poor survival rates
Prostate CancerModulates transcriptional networksPotential for improved therapeutic strategies

Analyse Chemischer Reaktionen

General Characteristics of CDK8 Inhibitors

CDK8 inhibitors typically function through ATP-competitive binding, targeting the kinase domain of CDK8/cyclin C complexes. Key structural features include:

  • Pyridine/pyrrole scaffolds anchored in the kinase’s deep pocket.
  • Hydrophobic substituents extending toward the hinge region and front pocket for enhanced selectivity .
  • Type I binding mode , where inhibitors stabilize the DMG-in (Asp-Met-Gly) conformation of CDK8, contrasting with Type II inhibitors that induce DMG-out conformations .

Binding Kinetics and Structural Insights

  • Hydrogen bonding with hinge-region residues (e.g., Met174, Ala173) is critical for residence time .
  • Hydrophobic interactions in the front pocket (e.g., with Leu159, Val27) enhance selectivity over other kinases .
  • Cation-π interactions involving residues like Arg356 in CDK8’s C-terminal tail contribute to high selectivity .

Example Inhibitors

CompoundIC₅₀ (CDK8)Binding ModeKey InteractionsSelectivity Over Other Kinases
CCT2515455 nMType IH-bond (Met174), π-stacking>100-fold over 291 kinases
Sorafenib32.5 nMType IIDMG-out stabilizationModerate
BRD-6989500 nMType IHydrophobic front pocketHigh for CDK8 over CDK19

Challenges in CDK8 Inhibitor Design

  • Kinase selectivity : CDK8 shares structural homology with CDK19 and other kinases, necessitating precise substituent optimization .
  • Cellular activity : Type II inhibitors (e.g., sorafenib) often show poor translation to cell-based assays due to slow equilibration with inactive kinase conformations .
  • Thermodynamic stability : Compounds like 12 (IC₅₀ = 39.2 nM) enhance CDK8 thermal stability by 6°C in CETSA assays, indicating strong target engagement .

Recommendations for Further Inquiry

Given the absence of data on "CDK8-IN-18" in the provided sources, the following steps are advised:

  • Consult specialized databases : PubChem, ChEMBL, or clinical trial registries for structural and kinetic data.
  • Review recent patents : Focus on CDK8 inhibitors filed post-2023.
  • Synthetic routes : Explore analogs of CCT251545 or Senexin B , which share pyridine cores and substituent patterns common in CDK8 inhibitors .

Eigenschaften

CAS-Nummer

1879980-97-8

Molekularformel

C18H17N5O

Molekulargewicht

319.37

IUPAC-Name

N-Methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]-1H-indazole-5-carboxamide

InChI

InChI=1S/C18H17N5O/c1-19-18(24)12-4-5-15-14(9-12)16(22-21-15)8-11-3-6-17-13(7-11)10-20-23(17)2/h3-7,9-10H,8H2,1-2H3,(H,19,24)(H,21,22)

InChI-Schlüssel

ZKGWDQMQMQRGLJ-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(NN=C2CC3=CC4=C(N(C)N=C4)C=C3)C=C1)NC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ZINC584617986;  ZINC-584617986;  ZINC 584617986;  CDK8-IN-18;  CDK8IN18;  CDK8 IN 18;  CDK8IN-18;  CDK8 IN-18;  CDK8-IN18;  CDK8 IN18

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CDK8-IN-18
Reactant of Route 2
Reactant of Route 2
CDK8-IN-18
Reactant of Route 3
Reactant of Route 3
CDK8-IN-18
Reactant of Route 4
CDK8-IN-18
Reactant of Route 5
Reactant of Route 5
CDK8-IN-18
Reactant of Route 6
CDK8-IN-18

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.